molecular formula C12H22O2 B2708716 Ethyl 3-cyclohexyl-2-methylpropanoate CAS No. 154874-36-9

Ethyl 3-cyclohexyl-2-methylpropanoate

Cat. No.: B2708716
CAS No.: 154874-36-9
M. Wt: 198.306
InChI Key: PNTXMLPUPBGDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclohexyl-2-methylpropanoate is an organic compound with the molecular formula C12H22O2. It is an ester, characterized by its pleasant odor, which is common among esters. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclohexyl-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-cyclohexyl-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-cyclohexyl-2-methylpropanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-cyclohexyl-2-methylpropanoic acid and ethanol.

    Reduction: 3-cyclohexyl-2-methylpropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-cyclohexyl-2-methylpropanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-methylpropanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These products can then interact with various biological pathways, potentially exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-cyclohexyl-2-methylpropanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propanoate: Used in the production of perfumes and as a flavoring agent.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity compared to simpler esters like ethyl acetate.

Properties

IUPAC Name

ethyl 3-cyclohexyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTXMLPUPBGDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.